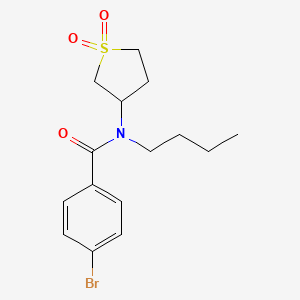

4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available raw materials. For instance, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide was achieved through a series of reactions including ring closure, reduction, and acylation, yielding the final product in over 30% overall yield . Similarly, the synthesis of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives and their metal complexes was carried out, with characterization confirming the formation of the desired products . These studies demonstrate the feasibility of synthesizing complex benzamide derivatives through careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined, revealing a monoclinic space group and the presence of a strong intramolecular hydrogen bond . The crystal structure of another related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was also established, showing a monoclinic system with specific unit cell dimensions and the involvement of hydrogen bonds and intermolecular interactions in the supramolecular packing array . These findings provide valuable information on the three-dimensional arrangement of atoms in the crystal lattice, which is crucial for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by their molecular structure. The presence of substituents such as bromo, butoxy, and carbamothioyl groups can affect the electron density and steric hindrance around the amide functionality, which in turn can influence the course of chemical reactions. For instance, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives involved an aldol condensation reaction, highlighting the reactivity of the bromomethyl group . The formation of metal complexes with Cu(II) and Ni(II) from 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives also indicates the ability of these compounds to act as ligands and coordinate with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The spectroscopic characterization, including IR, NMR, and mass spectrometry, provides insights into the functional groups present and their chemical environment . The crystallographic data reveal the solid-state arrangement and potential intermolecular interactions, which can affect properties such as solubility, melting point, and stability . Additionally, the evaluation of antimicrobial activity of some derivatives indicates that these compounds can exhibit significant biological properties, which may be harnessed for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Synthetic Protocols in Molecular Electronics

4-Bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide and related aryl bromides serve as useful building blocks for thiol end-capped molecular wires. These compounds are essential in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial in the development of molecular electronics (Stuhr-Hansen et al., 2005).

Synthesis of Ortho-linked Polyamides

This chemical is involved in the synthesis of compounds like 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene, which are used in creating polyamides with flexible main-chain ether linkages. These polyamides show high thermal stability and are used in materials science for creating noncrystalline, soluble polymers that form transparent, flexible films (Hsiao et al., 2000).

Palladium-Catalyzed Electrochemical C-H Bromination

The compound is synthesized using palladium-catalyzed electrochemical C-H bromination, which is a method that avoids the use of chemical oxidants and provides an alternative method for the synthesis of aryl bromides (Yang et al., 2019).

Synthesis of Ni(II) and Cu(II) Complexes

This compound derivatives are used to synthesize Ni(II) and Cu(II) complexes, which are characterized by their molecular structures and have potential applications in coordination chemistry (Binzet et al., 2009).

Detection of Thiophenols

This compound is used in the design of fluorescent probes for detecting thiophenols over aliphatic thiols, which is important in environmental and biological sciences for toxic benzenethiols and biologically active thiols detection (Wang et al., 2012).

Eigenschaften

IUPAC Name |

4-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3S/c1-2-3-9-17(14-8-10-21(19,20)11-14)15(18)12-4-6-13(16)7-5-12/h4-7,14H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXPMSSDIKDNFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2533079.png)

![3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533082.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2533083.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide](/img/structure/B2533084.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2533085.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2533089.png)